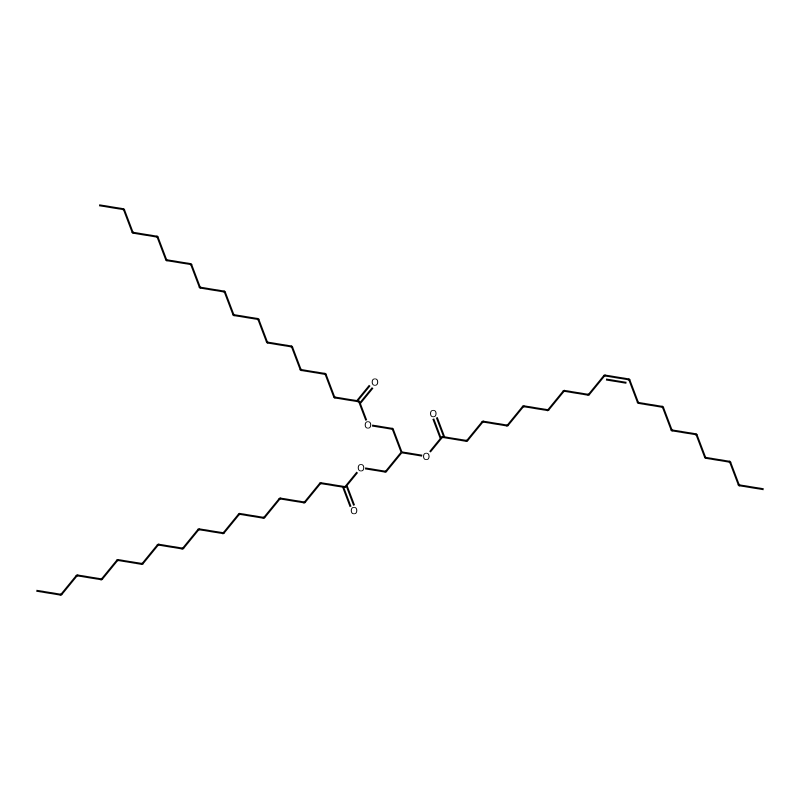

1,3-di(hexadecanoyloxy)propan-2-yl octadec-9-enoate

Content Navigation

- 1. General Information

- 2. Procurement Baseline: 1,3-Dipalmitoyl-2-oleoyl-glycerol (POP) as a Primary Lipid Standard

- 3. The Cost of Substitution: Isomeric and Mixture-Driven Phase Inaccuracies in POP Procurement

- 4. Quantitative Evidence Guide: Why 1,3-Dipalmitoyl-2-oleoyl-glycerol Outperforms Alternatives

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

1,3-di(hexadecanoyloxy)propan-2-yl octadec-9-enoate, commonly known as 1,3-dipalmitoyl-2-oleoyl-glycerol (POP) (CAS: 2190-25-2), is a highly structured, symmetrical monounsaturated triacylglycerol (TAG) featuring palmitic acid at the sn-1 and sn-3 positions and oleic acid at the sn-2 position. As a primary structural component of palm oil and cocoa butter, high-purity synthetic POP (≥99%) is a critical procurement item for lipidomics, food science, and thermodynamic modeling. Unlike crude lipid extracts or fractionated oils, analytical-grade POP provides an exact baseline for differential scanning calorimetry (DSC) and synchrotron radiation X-ray diffraction (SR-XRD), enabling precise mapping of polymorphic crystallization pathways without the confounding variables introduced by trace diacylglycerols or mixed TAGs [1].

Substituting high-purity POP with natural palm stearin fractions, cocoa butter extracts, or structural isomers like 1,3-dioleoyl-2-palmitoyl-glycerol (OPO) fundamentally compromises thermodynamic and analytical workflows. Natural extracts contain closely related TAGs (such as POS and SOS) that induce eutectic solid solutions, shifting melting peaks and suppressing the resolution of distinct polymorphic transitions during thermal analysis [1]. Furthermore, structural isomers like OPO exhibit entirely different physiological and physical behaviors; for instance, OPO is utilized as a human milk fat substitute and forms different crystalline matrices compared to the structural fat behavior of POP. Procuring the exact POP isomer is mandatory to isolate specific solid-state miscibility behaviors and to establish accurate calibration curves for HPLC-MS and NMR quantification of fat bloom [2].

References

- [1] Bayés-García, L., et al. 'In situ observation of transformation pathways of polymorphic forms of 1,3-dipalmitoyl-2-oleoyl glycerol (POP) examined with synchrotron radiation X-ray diffraction and DSC.' CrystEngComm, 2013, 15, 302-314.

- [2] Zhang, L., et al. 'Phase behavior of binary mixture systems of saturated-unsaturated mixed-acid triacylglycerols: effects of glycerol structures and chain-chain interactions.' The Journal of Physical Chemistry B, 2015, 119(14), 4836-4845.

Resolution of Polymorphic Phase Transitions in Thermal Analysis

High-purity POP is essential for resolving complex polymorphic behaviors that are otherwise obscured in mixed lipid systems. When analyzed via DSC and SR-XRD, pure POP standard demonstrates the ability to crystallize into seven distinct polymorphic forms (α, γ, δ, β′2, β′1, β2, and β1). During controlled heating at 15 °C/min, pure POP exhibits a sharply defined melt-mediated transition from the α to the β'2 form, marked by an endothermic peak at Tonset = 15.5 °C, an exothermic peak at 20.5 °C, and a subsequent endothermic peak at 22.5 °C. In contrast, crude palm oil fractions or mixed TAGs exhibit broad, overlapping endothermic peaks between 14 °C and 30 °C, masking these fundamental transition kinetics [1].

| Evidence Dimension | Resolution of polymorphic transition temperatures (α to β'2) |

| Target Compound Data | Pure POP (CAS 2190-25-2): Distinct Tonset peaks at 15.5 °C, 20.5 °C, and 22.5 °C |

| Comparator Or Baseline | Mixed TAGs / Crude Palm Stearin: Broad, overlapping endothermic peaks (14–30 °C) |

| Quantified Difference | Pure POP isolates exact transition onset temperatures, whereas mixtures obscure them via eutectic blending |

| Conditions | DSC and SR-XRD analysis at heating/cooling rates of 15 °C/min |

Procuring pure POP is critical for calibrating thermal analysis instruments and establishing accurate thermodynamic baseline models for fat crystallization.

Thermodynamic Stability of Molecular Compound Formation

The specific structural arrangement of POP (palmitic-oleic-palmitic) dictates its unique solid-state miscibility, which cannot be replicated by its isomers or related mixed-acid TAGs. Research demonstrates that binary mixtures containing POP (e.g., POP/OPO or POP/PPO) form thermodynamically stable molecular compound (MC) crystals. In direct contrast, mixtures utilizing the structural isomer OOP (e.g., OOP/OPO or PPO/OOP) only form metastable MC crystals that physically separate into eutectic mixtures after 17 months of incubation. This demonstrates that the specific glycerol structure and chain-chain interactions of POP are irreplaceable for long-term phase stability [1].

| Evidence Dimension | Long-term thermodynamic stability of molecular compound (MC) crystals |

| Target Compound Data | POP-based mixtures (POP/OPO, POP/PPO): Thermodynamically stable MC crystals |

| Comparator Or Baseline | OOP-based mixtures (OOP/OPO, PPO/OOP): Metastable MC crystals (separate after 17 months) |

| Quantified Difference | POP maintains structural integration in binary mixtures indefinitely, whereas OOP/OPO mixtures degrade into eutectic separation |

| Conditions | X-ray diffraction and DSC observation of binary mixed-acid TAGs under long-term stable incubation |

Formulators developing structured lipids or long shelf-life emulsions must procure POP to ensure the thermodynamic stability of the crystalline matrix over time.

Mass Spectrometry Calibration for Fat Bloom Quantification

In forensic lipidomics and quality control, pure POP serves as an indispensable calibration standard for distinguishing closely related TAGs in chocolate fat bloom. Utilizing pure POP (exact mass 832.75 Da) allows analysts to generate precise logarithmic calibration curves (regression coefficients R² > 0.95) for HPLC-MS. This exact standard enables the baseline separation and accurate relative quantification of POP against POS (860.78 Da) and SOS (888.81 Da) in complex praline matrices. Generic TAG standards or natural cocoa butter extracts cannot provide the absolute concentration baselines required for this level of quantitative analytical rigor [1].

| Evidence Dimension | Calibration accuracy for HPLC-MS quantification |

| Target Compound Data | Pure POP Standard: Yields specific logarithmic calibration curves (R² > 0.952) for 832.75 Da mass |

| Comparator Or Baseline | Natural Cocoa Butter Extract: Provides only relative peak ratios without absolute mass calibration |

| Quantified Difference | Pure standard enables absolute nanogram-level quantification of the POP fraction in complex lipid blooms |

| Conditions | HPLC-MS in positive ionization full scan mode with isopropanol stock solutions |

Procuring the exact analytical standard is non-negotiable for laboratories requiring ISO-compliant or highly precise quantification of fat migration in confectionery products.

Differential Scanning Calorimetry (DSC) Calibration in Food Science

High-purity POP is the preferred reference standard for calibrating thermal analysis equipment, enabling researchers to accurately map the seven polymorphic transformation pathways and calculate activation free energies for lipid crystallization without interference from eutectic blends[1].

Solid-Liquid Phase Equilibrium Modeling for Structured Lipids

POP is utilized as a core component in binary and ternary phase diagrams (e.g., PPP/POP or POP/POO) to model the solid-state miscibility and molecular compound formation required for developing stable cocoa butter equivalents (CBEs) and margarines [2].

Quantitative Lipidomics and Fat Bloom Forensics

As a precise HPLC-MS and NMR calibration standard, pure POP enables the absolute quantification of fat migration in chocolate products, allowing quality control laboratories to differentiate POP from POS and SOS in complex praline fat blooms[3].

References

- [1] Bayés-García, L., et al. 'In situ observation of transformation pathways of polymorphic forms of 1,3-dipalmitoyl-2-oleoyl glycerol (POP) examined with synchrotron radiation X-ray diffraction and DSC.' CrystEngComm, 2013, 15, 302-314.

- [2] Zhang, L., et al. 'Phase behavior of binary mixture systems of saturated-unsaturated mixed-acid triacylglycerols: effects of glycerol structures and chain-chain interactions.' The Journal of Physical Chemistry B, 2015, 119(14), 4836-4845.

- [3] Kühn, C., et al. 'Chemical Composition of Fat Bloom on Chocolate Products Determined by Combining NMR and HPLC–MS.' Foods, 2024, 13(13), 2014.